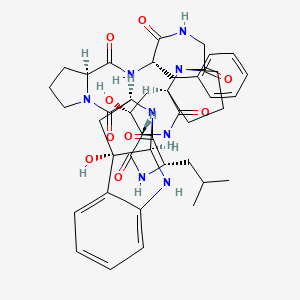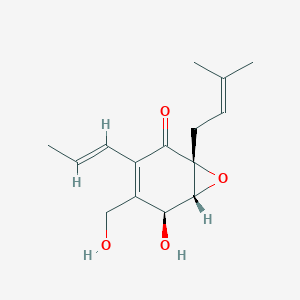
Samarium(III) trifluoromethanesulfonate
Overview
Description
Samarium(III) trifluoromethanesulfonate, also known as Samarium triflate, is a water-tolerant Lewis acid . It is used in the Aldol reaction of silyl enol ethers with aldehydes and as a catalyst for the Baylis-Hillman reaction .
Molecular Structure Analysis
The linear formula for Samarium(III) trifluoromethanesulfonate is Sm(SO3CF3)3 . It has a molecular weight of 597.57 .Chemical Reactions Analysis
Samarium(III) trifluoromethanesulfonate is a water-tolerant Lewis acid used in the Aldol reaction of silyl enol ethers with aldehydes .Physical And Chemical Properties Analysis
Samarium(III) trifluoromethanesulfonate is a solid substance. It is hygroscopic and should be stored in a cool, dry place in tightly closed containers . It is insoluble in water .Scientific Research Applications
Aldol Reaction of Silyl Enol Ethers with Aldehydes
Samarium(III) trifluoromethanesulfonate is a water-tolerant Lewis acid used in the Aldol reaction of silyl enol ethers with aldehydes . This reaction is a powerful tool for forming carbon-carbon bonds .
Baylis-Hillman Reaction
Samarium(III) trifluoromethanesulfonate is used as a catalyst for the Baylis-Hillman reaction . This reaction is an organic reaction of an α,β-unsaturated carbonyl compound with a carbon nucleophile to give a β-hydroxy carbonyl compound .
Safety and Hazards
Samarium(III) trifluoromethanesulfonate can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Relevant Papers Unfortunately, specific papers relevant to Samarium(III) trifluoromethanesulfonate were not identified in the search results. For more detailed information, it would be beneficial to conduct a thorough literature review in scientific databases .
Mechanism of Action
Target of Action
Samarium(III) trifluoromethanesulfonate, also known as Samarium(III) triflate, is primarily used as a Lewis acid catalyst . A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. In this role, it targets various organic compounds to facilitate chemical reactions.
Mode of Action
As a Lewis acid, Samarium(III) trifluoromethanesulfonate interacts with its targets by accepting a pair of electrons. This interaction can result in the formation of new bonds and the facilitation of chemical reactions. For example, it is used in the Aldol reaction of silyl enol ethers with aldehydes .
Biochemical Pathways
The primary biochemical pathway affected by Samarium(III) trifluoromethanesulfonate is the Aldol reaction, a powerful means of forming carbon-carbon bonds in organic chemistry . The Aldol reaction is used in the synthesis of many important chemicals and pharmaceuticals.
Pharmacokinetics
It is known to be insoluble in water , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.
Result of Action
The result of Samarium(III) trifluoromethanesulfonate’s action as a Lewis acid catalyst is the facilitation of chemical reactions, such as the Aldol reaction . By accepting a pair of electrons, it can help form new bonds between organic compounds, leading to the creation of new molecules.
Action Environment
The action of Samarium(III) trifluoromethanesulfonate can be influenced by environmental factors. It is hygroscopic, meaning it absorbs moisture from the air . Therefore, it should be stored in a cool, dry place in a tightly closed container . It is also stable under recommended storage conditions but is incompatible with oxidizing agents and moisture .
properties
IUPAC Name |
samarium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Sm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWGUIPLGMBPO-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9O9S3Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436118 | |
| Record name | Samarium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium(III) trifluoromethanesulfonate | |
CAS RN |
52093-28-4 | |
| Record name | Samarium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAMARIUM(III) TRIFLUOROMETHANESULFONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Samarium(III) trifluoromethanesulfonate in the synthesis of β-amino alcohols from D-glucose?
A1: Samarium(III) trifluoromethanesulfonate acts as a Lewis acid catalyst in the final step of the synthesis. [] The reaction involves an epoxide derived from D-glucose reacting with various amines. Samarium(III) trifluoromethanesulfonate facilitates the ring-opening of the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack by the amine. This results in the formation of β-amino alcohols with high regioselectivity and excellent yields (90-95%).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)








